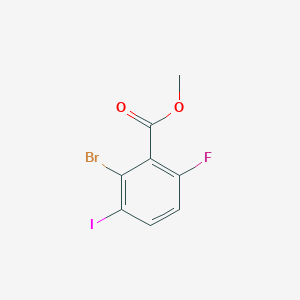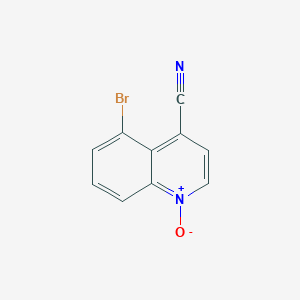
2-Bromo-6-cyclopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a cyclopropyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-6-cyclopropylaniline can be synthesized through several methods. One common approach involves the bromination of 6-cyclopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Buchwald-Hartwig amination reaction, where 2-bromoaniline is reacted with cyclopropylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
2-Bromo-6-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylaniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-substituted-6-cyclopropylaniline derivatives.
Oxidation: Formation of 2-bromo-6-cyclopropyl nitrosoaniline or 2-bromo-6-cyclopropyl nitroaniline.
Reduction: Formation of 6-cyclopropylaniline.
科学研究应用
2-Bromo-6-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Bromo-6-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The bromine atom may also participate in halogen bonding interactions, further affecting the compound’s biological activity .
相似化合物的比较
2-Bromo-6-cyclopropylaniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
6-Cyclopropylaniline:
2-Chloro-6-cyclopropylaniline: Similar structure but with a chlorine atom instead of bromine, which may lead to differences in reactivity and properties.
The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique and potentially more versatile in various applications.
属性
IUPAC Name |
2-bromo-6-cyclopropylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVQOJGJRAEOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)













